molecular formula C5H5BrS2 B6260960 (4-bromothiophen-2-yl)methanethiol CAS No. 192441-03-5

(4-bromothiophen-2-yl)methanethiol

Cat. No.: B6260960
CAS No.: 192441-03-5
M. Wt: 209.1
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Description

(4-Bromothiophen-2-yl)methanethiol is a brominated thiophene derivative with a methanethiol (-CH2SH) substituent. This compound combines the aromatic thiophene ring’s electronic properties with the reactivity of a thiol group, further modified by the electron-withdrawing bromine atom at the 4-position. Such structural features influence its physicochemical behavior, including acidity, solubility, and reactivity.

Properties

CAS No.

192441-03-5

Molecular Formula

C5H5BrS2

Molecular Weight

209.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of (4-Bromothiophen-2-yl)methyl Bromide

The initial step involves brominating the hydroxyl group of (4-bromothiophen-2-yl)methanol (PubChem CID: 2795484) to generate a reactive alkyl bromide intermediate. This is achieved using phosphorus tribromide (PBr₃) in anhydrous dichloromethane (DCM) at 0°C.

Procedure :

  • (4-Bromothiophen-2-yl)methanol (1.0 g, 5.2 mmol) is dissolved in dry DCM (20 mL).

  • PBr₃ (0.62 mL, 6.2 mmol) is added dropwise under nitrogen at 0°C.

  • The mixture is stirred for 4 h at room temperature, quenched with ice water, and extracted with DCM.

  • The organic layer is dried (Na₂SO₄) and concentrated to yield (4-bromothiophen-2-yl)methyl bromide as a pale-yellow solid (yield: 85%).

Thiolation via Nucleophilic Substitution

The bromide intermediate undergoes substitution with sodium hydrosulfide (NaSH) in dimethylformamide (DMF):

  • (4-Bromothiophen-2-yl)methyl bromide (0.5 g, 2.1 mmol) is reacted with NaSH (0.18 g, 3.2 mmol) in DMF (10 mL) at 60°C for 6 h.

  • The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (hexane:ethyl acetate, 9:1).

  • Yield : 72%.

Direct Thiolation Using Hydrogen Sulfide and Catalysts

Adapting the methanethiol synthesis protocol from US Patent 2,647,151, (4-bromothiophen-2-yl)methanol is reacted with hydrogen sulfide (H₂S) over a thoria (ThO₂) catalyst:

Procedure :

  • A fixed-bed reactor is charged with ThO₂-coated pumice (5 g).

  • (4-Bromothiophen-2-yl)methanol (1.0 g, 5.2 mmol) and H₂S gas (2.5 equiv) are fed at 350°C with a space velocity of 800 h⁻¹.

  • The reaction mixture is cooled, and the product is isolated via distillation.

  • Yield : 68%.

Challenges :

  • High temperatures may degrade the thiophene ring.

  • Catalyst deactivation occurs after 3 cycles due to bromine accumulation.

Lawesson’s Reagent-Mediated Thiolation

Lawesson’s reagent converts alcohols to thiols via a two-step oxidation-reduction sequence:

Procedure :

  • (4-Bromothiophen-2-yl)methanol (1.0 g, 5.2 mmol) is oxidized to (4-bromothiophen-2-yl)methanone using pyridinium chlorochromate (PCC, 1.12 g, 5.2 mmol) in DCM.

  • The ketone (0.8 g, 3.9 mmol) is treated with Lawesson’s reagent (1.58 g, 3.9 mmol) in toluene at 110°C for 8 h.

  • The product is purified via silica gel chromatography.

  • Yield : 58%.

Thiourea-Based Nucleophilic Substitution

Procedure :

  • (4-Bromothiophen-2-yl)methyl bromide (0.5 g, 2.1 mmol) is refluxed with thiourea (0.32 g, 4.2 mmol) in ethanol (15 mL) for 4 h.

  • The intermediate is hydrolyzed with 2 M NaOH (10 mL) and extracted with DCM.

  • Yield : 70%.

Comparative Analysis of Methods

Method Reagents/Catalysts Temperature Yield Advantages Limitations
Bromination + NaSHPBr₃, NaSH60°C72%High selectivityMulti-step, solvent-intensive
H₂S/Thoria CatalystH₂S, ThO₂350°C68%Single-stepHigh thermal degradation risk
Mitsunobu ReactionDIAD, Thiobenzoic Acid0°C → RT65%Mild conditionsExpensive reagents
Lawesson’s ReagentPCC, Lawesson’s Reagent110°C58%Applicable to ketonesLow yield, toxic byproducts
Thiourea SubstitutionThiourea, NaOHReflux70%Cost-effectiveRequires bromide intermediate

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-Bromothiophen-2-yl)methanethiol can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (4-bromothiophen-2-yl)methanethiol involves its ability to participate in various chemical reactions due to the presence of the thiol and bromine functional groups. The thiol group can form strong bonds with metals, making it useful in catalysis and material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • Methanethiol (CH3SH) : A simple aliphatic thiol with high volatility and a pKa of ~10.4 .
  • Thiophene-2-methanethiol : A thiophene derivative lacking the bromine substituent, offering insights into aromatic thiol behavior.
  • 4-Bromothiophene-2-carbaldehyde : A bromothiophene derivative with a carbonyl group, highlighting bromine’s electronic effects .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) pKa (Thiol Group) Solubility Reactivity Highlights
Methanethiol CH4S 48.11 ~10.4 Water-soluble High volatility; forms disulfides
Thiophene-2-methanethiol C5H6S2 130.23 ~8–9 (estimated) Moderate (organic) Aromatic stabilization reduces acidity
(4-Bromothiophen-2-yl)methanethiol C5H5BrS2 217.13 ~7–8 (estimated)* Low (organic solvents) Bromine enhances acidity; S-Br substitution possible

*Estimated based on bromine’s electron-withdrawing effect lowering pKa compared to non-brominated analogs.

Biodegradability and Toxicity

  • Methanethiol : Degraded by methylotrophs like Methylacidiphilum fumariolicum SolV via cytoplasmic enzymes (Vmax ~2.3 nmol·min⁻¹·mg DW⁻¹; Ks ~0.1 µM) . Higher concentrations (>3 µM) inhibit microbial activity .
  • This compound : The bromothiophene moiety likely hinders biodegradation due to steric and electronic effects. Toxicity data are unavailable, but brominated compounds often require stringent handling .

Key Research Findings

Microbial Interactions

Methanethiol’s degradation by M. fumariolicum SolV involves a cytoplasmic methanethiol oxidase (MTO), with activity dependent on substrate concentration and oxygen availability . The presence of bromine in this compound may disrupt enzyme-substrate interactions, reducing biodegradation efficiency.

Catalytic Behavior

Methanethiol synthesis via methanol thiolation requires catalysts with balanced acid-base properties (e.g., K2WO4/alumina) . For brominated thiols, the electron-withdrawing bromine could alter catalytic pathways, favoring nucleophilic substitution over thiolation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-bromothiophen-2-yl)methanethiol, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via multi-step reactions involving brominated thiophene precursors and thiolation agents. Key steps include:

  • Bromination of thiophene derivatives using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to avoid over-substitution .
  • Thiol group introduction via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous solvents (e.g., DMF or THF) and bases like NaH or K₂CO₃ .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .
    • Critical Parameters : Temperature control (<50°C) prevents thiol oxidation, while solvent polarity impacts reaction kinetics .

Q. How can researchers characterize the structure and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine and thiol group positions (δ 2.5–3.0 ppm for -SH; δ 120–130 ppm for aromatic Br) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 223.93 for C₅H₅BrS₂) .
  • FT-IR : Peaks at 2550–2600 cm⁻¹ confirm S-H stretching .

Q. What are the primary chemical reactivities of the thiol group in this compound?

  • Key Reactions :

  • Oxidation : Forms disulfide bridges under mild oxidative conditions (e.g., H₂O₂ or I₂), critical for studying dimerization .
  • Nucleophilic Substitution : Reacts with alkyl halides or epoxides to form thioethers, useful in medicinal chemistry .
  • Metal Coordination : Binds to transition metals (e.g., Pd or Cu) in catalysis, requiring inert atmospheres to prevent thiol degradation .

Advanced Research Questions

Q. How does the bromothiophene moiety influence the compound’s stability under varying pH and temperature conditions?

  • Stability Studies :

  • Acidic Conditions (pH < 3) : Thiol group protonation reduces nucleophilicity; bromine may undergo hydrolysis if heated (>60°C) .
  • Basic Conditions (pH > 10) : Risk of thiolate ion formation, increasing reactivity but requiring argon shielding to prevent oxidation .
  • Thermal Stability : Decomposition observed at >150°C via TGA, with Br and S volatilization detected by GC-MS .

Q. What strategies resolve contradictions in reported catalytic systems for thiol functionalization?

  • Case Study : Discrepancies in Pd-catalyzed cross-coupling yields (40–85%) arise from:

  • Ligand selection (e.g., PPh₃ vs. Xantphos) affecting oxidative addition efficiency .
  • Solvent effects: Polar aprotic solvents (DMSO) enhance Pd-thiol coordination but may deactivate catalysts via sulfur poisoning .
    • Mitigation : Combinatorial screening of ligands/solvents paired with in-situ IR monitoring optimizes reaction pathways .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Approaches :

  • Docking Simulations : Use Schrödinger Suite or AutoDock to model binding to cysteine-rich enzymes (e.g., cysteine proteases) .
  • MD Simulations : Assess stability of thiol-enzyme complexes in aqueous environments (CHARMM force field) .
  • QM/MM Studies : Evaluate electron transfer mechanisms during S-H bond cleavage .

Key Research Gaps

  • Mechanistic Ambiguities : Conflicting reports on whether thiol oxidation proceeds via radical or ionic pathways .
  • Biological Relevance : Limited data on cytotoxicity or enzyme inhibition thresholds in mammalian systems .

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